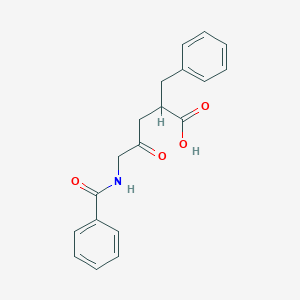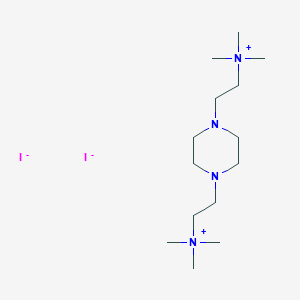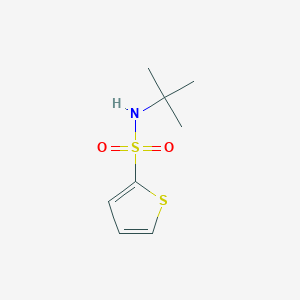![molecular formula C25H32N2O4 B024638 2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole CAS No. 102405-96-9](/img/structure/B24638.png)
2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole, commonly known as TBNPX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of TBNPX is not fully understood. However, studies have shown that TBNPX can interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
TBNPX has been shown to have both biochemical and physiological effects. In vitro studies have shown that TBNPX can induce apoptosis, or programmed cell death, in cancer cells. TBNPX has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that TBNPX can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TBNPX is its high fluorescence intensity, which makes it a useful probe for the detection of metal ions. TBNPX is also relatively stable, which allows for its use in various experimental conditions. However, one of the limitations of TBNPX is its low solubility in water, which can make it difficult to use in aqueous environments.
Orientations Futures
There are several future directions for the study of TBNPX. One direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in living cells. Additionally, further research is needed to optimize the synthesis method of TBNPX to increase its yield and purity.
Méthodes De Synthèse
The synthesis of TBNPX involves the reaction of 2,4,4-trimethylpentan-2-ol with 2-nitrophenol in the presence of concentrated sulfuric acid. The resulting product is then reacted with 2,4-di-tert-butylphenol and phosgene to form TBNPX. This synthesis method has been optimized to increase the yield and purity of TBNPX.
Applications De Recherche Scientifique
TBNPX has been extensively studied for its potential applications in various fields. In the field of material science, TBNPX has been used as a fluorescent probe for the detection of metal ions. In the field of environmental science, TBNPX has been used as a marker for the detection of pollutants in water. In the field of pharmaceuticals, TBNPX has been studied for its potential use as an anticancer agent.
Propriétés
Numéro CAS |
102405-96-9 |
|---|---|
Nom du produit |
2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole |
Formule moléculaire |
C25H32N2O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole |
InChI |
InChI=1S/C25H32N2O4/c1-23(2,3)15-25(7,8)16-9-11-17(12-10-16)30-21-13-18-20(14-19(21)27(28)29)31-22(26-18)24(4,5)6/h9-14H,15H2,1-8H3 |
Clé InChI |
VHDHVJAZJUNICA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C3C(=C2)N=C(O3)C(C)(C)C)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C3C(=C2)N=C(O3)C(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)



![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)






![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)
